4-Methyl-2-(propan-2-yl)-6H-1,3-oxazin-6-one
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Overview
Description
2-Isopropyl-4-methyl-6H-1,3-oxazin-6-one is a heterocyclic compound that belongs to the oxazinone family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of 2-Isopropyl-4-methyl-6H-1,3-oxazin-6-one consists of an oxazinone ring with isopropyl and methyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-methyl-6H-1,3-oxazin-6-one can be achieved through various methods. One common approach involves the condensation of 4-oxocarboxylic acids with hydroxylamine . This reaction is typically carried out in the presence of pyridine or ethanol with sodium acetate as a catalyst . Another method involves the use of 2-acyloxyazirines, which undergo a radical cascade reaction to form the oxazinone ring . This method employs stannyl radicals generated from Bu3SnH/ACHN system .
Industrial Production Methods
Industrial production of 2-Isopropyl-4-methyl-6H-1,3-oxazin-6-one may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The condensation of 4-oxocarboxylic acids with hydroxylamine is preferred for its simplicity and moderate to high yields .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4-methyl-6H-1,3-oxazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazinone ring to other functional groups.
Substitution: The oxazinone ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, metal catalysts, and phosphorus compounds . The reactions are typically carried out under basic or acidic conditions, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include substituted oxazinones, oxides, and reduced derivatives. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
2-Isopropyl-4-methyl-6H-1,3-oxazin-6-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-methyl-6H-1,3-oxazin-6-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit bacterial growth by targeting dihydrofolate reductase (DHFR) and protein tyrosine phosphatase (PTP) enzymes . The compound binds to these enzymes, disrupting their normal function and leading to antibacterial effects.
Comparison with Similar Compounds
2-Isopropyl-4-methyl-6H-1,3-oxazin-6-one can be compared with other oxazinone derivatives:
6H-1,2-oxazin-6-ones: These compounds have similar biological activities but differ in their ring structure and substituents.
Isoxazolidin-5-ones: These compounds are structurally related but have different reactivity and applications.
The uniqueness of 2-Isopropyl-4-methyl-6H-1,3-oxazin-6-one lies in its specific substituents, which confer distinct chemical properties and biological activities.
Properties
CAS No. |
51779-47-6 |
---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-methyl-2-propan-2-yl-1,3-oxazin-6-one |
InChI |
InChI=1S/C8H11NO2/c1-5(2)8-9-6(3)4-7(10)11-8/h4-5H,1-3H3 |
InChI Key |
MVGOLILJSNVYDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC(=N1)C(C)C |
Origin of Product |
United States |
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